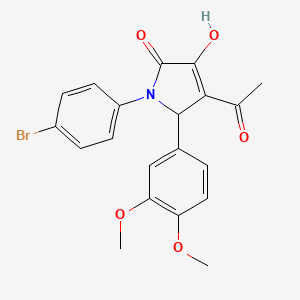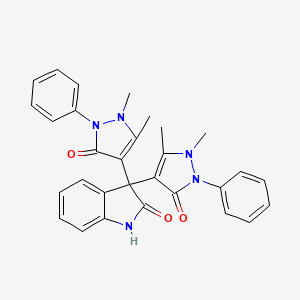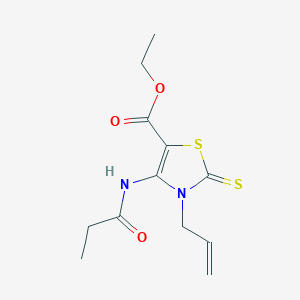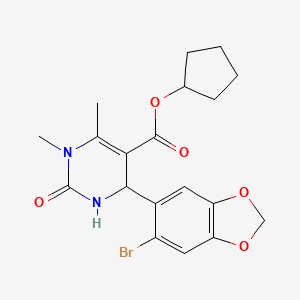![molecular formula C17H26ClNO2 B4883950 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized by Imperial Chemical Industries (ICI) in the 1980s for the treatment of asthma and other respiratory diseases. However, it has found broader applications in scientific research due to its high selectivity and potency.
Mécanisme D'action
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 binds selectively to the β2-adrenergic receptor and blocks its activation by endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are activated by the β2-adrenergic receptor, including the cAMP-PKA pathway and the ERK1/2 pathway.
Biochemical and Physiological Effects
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to reduce airway hyperresponsiveness in animal models of asthma, suggesting its potential use in the treatment of respiratory diseases. It has also been shown to have anti-inflammatory effects in the lungs and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 has several advantages for lab experiments. It is highly selective for the β2-adrenergic receptor, which allows for the specific investigation of this receptor and its downstream signaling pathways. It is also highly potent, which allows for the use of low concentrations in experiments. However, one limitation of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 is its relatively short half-life in vivo, which may limit its use in certain animal studies.
Orientations Futures
There are several future directions for the use of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 in scientific research. One potential direction is the investigation of its effects on other tissues and organs beyond the respiratory system. Another potential direction is the investigation of its potential use in the treatment of other diseases beyond respiratory diseases, such as cardiovascular diseases. Additionally, the development of new derivatives of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 with improved pharmacokinetic properties could expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 involves the reaction of 2-tert-butyl-4-chlorophenol with 3-bromopropylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 in its pure form.
Applications De Recherche Scientifique
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine 118,551 is widely used in scientific research as a tool to study the β2-adrenergic receptor. It is commonly used in binding assays, functional assays, and radioligand displacement assays to investigate the interactions between β2-adrenergic receptor and ligands. It is also used in animal studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Propriétés
IUPAC Name |
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-17(2,3)15-13-14(18)5-6-16(15)21-10-4-7-19-8-11-20-12-9-19/h5-6,13H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRYOZVHFYRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B4883870.png)




![11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4883904.png)
![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)

![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide](/img/structure/B4883932.png)

![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)